BENGHE Foundational & Exploratory

Check Availability & Pricing

A Comprehensive Technical Review of 3-Bromo-
1-butene: Synthesis, Reactivity, and
Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Bromo-1-butene

Cat. No.: B1616935

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-butene is a versatile bifunctional organic compound featuring both a reactive allylic
bromide and a terminal double bond. This unique structural arrangement makes it a valuable
intermediate in a variety of organic transformations, including alkylations, cross-coupling
reactions, and the construction of more complex molecular frameworks.[1] Its ability to
generate a resonance-stabilized allylic carbocation or radical intermediate governs its reactivity,
making it a subject of interest in mechanistic and synthetic organic chemistry. This technical
guide provides a comprehensive review of the synthesis, properties, reactivity, and potential
applications of 3-Bromo-1-butene for professionals in research and drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of 3-Bromo-1-butene are summarized
below. This data is essential for its safe handling, reaction setup, and purification.
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Property Value Reference
Molecular Formula CaH7Br [2]

Molecular Weight 135.00 g/mol [2]

CAS Number 22037-73-6 [2]

Appearance Colorless liquid N/A

Density 1.307 g/cm3 [LookChem Data]
Boiling Point 88.7 °C at 760 mmHg [LookChem Data]
Flash Point 7.2°C [LookChem Data]
Refractive Index 1.4686 [LookChem Data]

Melting Point

-115.07 °C (estimate)

[LookChem Data]

Vapor Pressure

68.2 mmHg at 25°C

[LookChem Data]

LogP

1.95580

[LookChem Data]

Exact Mass

133.97311 Da

[2]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of 3-Bromo-1-
butene. While precise experimental spectra are proprietary to databases, the expected
chemical shifts can be estimated based on its structure and data from analogous compounds.

Table 2: Estimated *H NMR Spectral Data (Solvent: CDCIs)

Estimated Chemical Shift

Proton Assignment Multiplicity
(ppm)

H-1 (=CHz) 5.2-54 m

H-2 (-CH=) 5.7-6.0 m

H-3 (-CHBI) 43-4.6 m

H-4 (-CHs) 1.7-1.9 d
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Note: The olefinic protons (H-1, H-2) will exhibit complex splitting due to geminal and vicinal
coupling. The methine proton (H-3) is coupled to both the olefinic and methyl protons. The
methyl protons (H-4) will appear as a doublet.

Table 3: Estimated 3C NMR Spectral Data (Solvent: CDCI3)[1][3][4]

Carbon Assignment Estimated Chemical Shift (ppm)
C-1 (=CH>) ~118

C-2 (-CH=) ~138

C-3 (-CHBI) ~50

C-4 (-CHs) ~25

Note: The presence of the electronegative bromine atom deshields C-3, shifting it downfield.
The sp2? hybridized carbons of the double bond appear in the typical alkene region of the
spectrum.

Synthesis of 3-Bromo-1-butene

There are two primary synthetic routes for the preparation of 3-Bromo-1-butene, each
leveraging different starting materials and reaction mechanisms.

Allylic Bromination of 1-Butene

The most direct method is the allylic bromination of 1-butene using N-Bromosuccinimide (NBS)
in the presence of a radical initiator or light (hv).[5][6] This reaction proceeds via a free-radical
chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the
allylic position due to the formation of a resonance-stabilized allylic radical.[7] The low
concentration of Br2 generated from the reaction of HBr with NBS prevents the competing
electrophilic addition to the double bond.[7][8]
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Figure 1. Workflow for the allylic bromination of 1-butene using NBS.

e Setup: A round-bottom flask is charged with N-Bromosuccinimide (NBS) and a non-polar
solvent such as carbon tetrachloride (CCla). The flask is equipped with a reflux condenser
and a magnetic stirrer.

e Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) is added, or the flask is irradiated
with a UV lamp.

o Reaction: 1-Butene is bubbled through the solution or added as a condensed liquid at low
temperature. The mixture is heated to reflux to sustain the radical chain reaction.

o Workup: After the reaction is complete (monitored by GC or TLC), the mixture is cooled. The
solid succinimide byproduct is removed by filtration.

 Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove
any remaining bromine, followed by water and brine. The organic layer is dried over an
anhydrous salt (e.g., MgSOQa), filtered, and the solvent is removed by rotary evaporation. The
crude product is then purified by distillation.

Electrophilic Addition to 1,3-Butadiene
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3-Bromo-1-butene can also be synthesized by the electrophilic addition of hydrogen bromide
(HBr) to 1,3-butadiene. This reaction typically yields a mixture of two isomers: the 1,2-addition
product (3-bromo-1-butene) and the 1,4-addition product (1-bromo-2-butene).[9][10] The
product ratio is highly dependent on the reaction temperature.[9][11]

» Kinetic Control (Low Temperature, e.g., -80 °C): At low temperatures, the reaction is
irreversible, and the major product is the one that is formed fastest. The 1,2-addition product,
3-bromo-1-butene, predominates because the activation energy for the attack of the
bromide ion on the secondary carbocation is lower.[12]

o Thermodynamic Control (Higher Temperature, e.g., 40 °C): At higher temperatures, the
reaction becomes reversible, allowing the products to equilibrate. The major product is the
more stable isomer, which is the 1,4-addition product (1-bromo-2-butene), due to its more
highly substituted internal double bond.[9][12]

1,3-Butadiene + HBr

rotonation

Resonance-Stabilized
Allylic Carbocation

Br— attack at C2 Br- attack at C4
(Kinetic Product) (Thermodynamic Product)
Low Temp High Temp

3-Bromo-1-butene 1-Bromo-2-butene
(1,2-Addition) (1,4-Addition)

Click to download full resolution via product page
Figure 2. Kinetic vs. Thermodynamic control in the hydrobromination of 1,3-butadiene.

e Setup: A reaction vessel equipped for low-temperature reactions (e.g., a three-neck flask
with a dry ice/acetone condenser and a gas inlet) is charged with a suitable solvent (e.g., a
non-polar aprotic solvent).
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e Reaction: 1,3-Butadiene gas is condensed into the cooled vessel at the desired reaction
temperature (e.g., -80 °C for kinetic control). A stoichiometric amount of HBr is then slowly
bubbled through the solution.

e Quenching: The reaction is allowed to proceed for a set time, after which it is quenched by
pouring it into a cold, dilute aqueous solution of sodium bicarbonate to neutralize excess
acid.

o Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable
solvent (e.g., diethyl ether).

 Purification: The combined organic layers are washed with brine, dried over an anhydrous
salt, and the solvent is removed. The resulting mixture of 1,2- and 1,4-addition products is
then separated and purified, typically by fractional distillation.

Key Reactions and Reactivity

The dual functionality of 3-bromo-1-butene allows it to participate in a wide range of chemical
reactions, making it a valuable synthetic intermediate.

Nucleophilic Substitution (Snl)

As a secondary allylic halide, 3-bromo-1-butene readily undergoes Sn1 reactions. The rate-
determining step is the formation of a resonance-stabilized allylic carbocation, which is
significantly more stable than a simple secondary carbocation. This delocalization of the
positive charge can lead to nucleophilic attack at either C1 or C3, potentially resulting in a
mixture of products.

Loss of Br- -
3-Bromo-1-butene % Attack by Nu: Substitution at C3

C-C(H)-C=C C-C=C-C(+)] Attack by Nu:

Substitution at C1
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Figure 3. Sn1 mechanism showing the resonance-stabilized carbocation intermediate.
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Grignard Reagent Formation

The carbon-bromine bond in 3-bromo-1-butene can be used to form a Grignard reagent. This
transformation inverts the polarity of the C3 carbon, turning it from an electrophile into a potent
nucleophile. The resulting butenylmagnesium bromide is a valuable tool for forming new
carbon-carbon bonds.

o Setup: All glassware must be rigorously dried in an oven and assembled under an inert
atmosphere (e.g., nitrogen or argon). A round-bottom flask is charged with magnesium
turnings and an anhydrous ether solvent (e.g., diethyl ether or THF).[13]

e Initiation: A small amount of 3-bromo-1-butene is added to the magnesium. The reaction is
often initiated by gentle heating, adding a crystal of iodine, or a few drops of 1,2-
dibromoethane.[13]

o Formation: The remaining 3-bromo-1-butene, dissolved in anhydrous ether, is added
dropwise at a rate that maintains a gentle reflux. The reaction is complete when most of the
magnesium has been consumed.

o Reaction with Electrophile: The freshly prepared Grignard reagent is then typically used
immediately. An electrophile (e.g., an aldehyde, ketone, or CO3) dissolved in anhydrous
ether is added slowly to the Grignard solution, usually at a reduced temperature (e.g., 0 °C).

o Workup: After the reaction is complete, it is quenched by the slow addition of a cold,
saturated aqueous solution of ammonium chloride or dilute acid (e.g., 1M HCI).[13]

 Purification: The product is extracted into an organic solvent, washed, dried, and purified by
standard methods such as column chromatography or distillation.

Applications in Pharmaceutical and Fine Chemical
Synthesis

While specific examples of 3-bromo-1-butene in the synthesis of marketed drugs are not
widely documented in public literature, its structural motifs are relevant to the synthesis of
bioactive molecules. Allylic and homoallylic structures are common in natural products and
pharmaceuticals. As a reactive intermediate, 3-bromo-1-butene serves as a building block for
introducing the butenyl group into larger molecules.[1] Its isomer, 4-bromo-1-butene, is noted
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for its role as a precursor in the development of certain anticancer agents and compounds for
neurodegenerative diseases, highlighting the potential utility of such bromoalkenes in medicinal
chemistry.[13] The reactivity of 3-bromo-1-butene makes it a candidate for similar applications
in the synthesis of complex targets.

Safety and Handling

3-Bromo-1-butene is a flammable liquid with a low flash point and should be handled with
appropriate safety precautions.

» Handling: Work in a well-ventilated fume hood. Keep away from heat, sparks, and open
flames. All equipment should be properly grounded to prevent static discharge.

o Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-
resistant gloves.

o Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for
flammable liquids.

» Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety
information before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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